3-(3,4-Dihydroxyphenyl)benzyl alcohol
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H12O3 |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
4-[3-(hydroxymethyl)phenyl]benzene-1,2-diol |
InChI |
InChI=1S/C13H12O3/c14-8-9-2-1-3-10(6-9)11-4-5-12(15)13(16)7-11/h1-7,14-16H,8H2 |
InChI Key |
ACUJLDQWUXLOTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)O)CO |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of 3 3,4 Dihydroxyphenyl Benzyl Alcohol
Methodologies for De Novo Chemical Synthesis
De novo synthesis of 3-(3,4-dihydroxyphenyl)benzyl alcohol and related structures relies on established organic chemistry reactions, often involving multi-step sequences that can be designed using either linear or convergent approaches.
Convergent strategies involve the separate synthesis of key fragments of the target molecule, which are then coupled together in a later step. For this compound, this could involve synthesizing a protected 3,4-dihydroxyphenyl-containing fragment and a separate benzyl (B1604629) alcohol precursor, followed by a coupling reaction. Linear synthesis, in contrast, builds the molecule sequentially, modifying a single starting material step-by-step.
The benzylic alcohol functional group is commonly synthesized through the reduction of a corresponding carbonyl compound, such as an aldehyde or a ketone. ncert.nic.in This transformation is a fundamental reaction in organic synthesis.
Reduction of Aldehydes and Ketones: Aldehydes and ketones can be reduced to primary and secondary alcohols, respectively, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄). ncert.nic.in Catalytic hydrogenation is another effective method. ncert.nic.in For instance, the synthesis of 3,4-dimethoxybenzyl alcohol, a protected precursor to a dihydroxyphenyl structure, was achieved in 98% yield by reducing 3,4-dimethoxybenzaldehyde (B141060) with NaBH₄. ijcea.org
Modern Reductive Coupling Methods: More advanced methods enable the direct synthesis of benzylic alcohols. A dual photoredox/nickel-catalyzed cross-coupling reaction of α-hydroxyalkyltrifluoroborates with aryl halides provides a direct route to secondary benzylic alcohols under mild, redox-neutral conditions. nih.gov This method is step-economical as it avoids separate protection-deprotection steps. nih.gov
| Reductive Method | Precursor | Reagent/Catalyst | Product | Key Features |
| Ketone/Aldehyde Reduction | Carbonyl Compound | NaBH₄, LiAlH₄, Catalytic Hydrogenation | Benzylic Alcohol | Well-established, high-yielding. ncert.nic.in |
| Photoredox/Ni Dual Catalysis | α-hydroxyalkyltrifluoroborate & Aryl Halide | Ir photocatalyst / Ni catalyst | Secondary Benzylic Alcohol | Mild conditions, high functional group tolerance, avoids protection steps. nih.gov |
Joining the two aromatic rings is a critical step in forming the diaryl framework of the target molecule. This is typically achieved through various condensation and coupling reactions.
Acid-Catalyzed Condensation: The reaction between a phenol (B47542) and a benzyl alcohol can be catalyzed by acid, representing a form of non-oxidative coupling where the benzyl alcohol also acts as an oxidant. Studies on the kinetics of this reaction show a first-order dependence on the concentration of both the phenol and the benzyl alcohol.
Vapor-Phase Catalysis: A high-selectivity method for producing ortho-benzylated phenols involves reacting a phenol with a benzyl alcohol in the vapor phase over a basic metal oxide catalyst at high temperatures (300°C to 600°C). google.com
Palladium-Catalyzed Cross-Coupling: Palladium catalysts are effective for forming carbon-oxygen bonds. scirp.org A PdCl₂(dppf)CH₂Cl₂ complex, for example, has been used to catalyze the synthesis of polyphenolic ethers from mixed phenols and halides, a strategy that could be adapted for C-C bond formation. scirp.org Transition metal-catalyzed cross-coupling of an α-hydroxyalkylmetallic reagent with an aryl halide presents an attractive strategy for the direct synthesis of secondary benzylic alcohol derivatives. nih.gov
| Coupling/Condensation Method | Reactants | Catalyst/Conditions | Product Type | Key Features |
| Acid-Catalyzed Condensation | Phenol, Benzyl Alcohol | Acid catalyst | Benzylated Phenol | Non-oxidative coupling. |
| Vapor-Phase Reaction | Phenol, Benzyl Alcohol | Basic metal oxide catalyst, 300-600°C | Ortho-Benzylated Phenol | High selectivity for ortho-benzylation. google.com |
| Palladium-Catalyzed Cross-Coupling | Phenols, Halides | Palladium complex | Diaryl Ethers/Diaryl Compounds | Versatile for C-O and C-C bond formation. nih.govscirp.org |
| Radical Condensation | Benzylic Alcohols, Acetamides | Potassium tert-butoxide | 3-Arylpropanamides | Metal-free, generates water as the only byproduct. researchgate.net |
The catechol moiety contains two adjacent hydroxyl groups that are sensitive to oxidation and can interfere with many chemical reactions. Therefore, their temporary protection is a crucial part of the synthetic strategy. wikipedia.orgorganic-chemistry.org Protecting groups are introduced to mask these reactive functionalities and are later removed in a deprotection step to reveal the final structure. wikipedia.org
Common Protecting Groups: Benzyl ethers are commonly used to protect catechol groups. For example, in a synthesis of 3,4-dihydroxyphenylethanol, the catechol in 3,4-dihydroxybenzaldehyde (B13553) was protected by reacting it with a benzyl halide to form 3,4-dibenzyloxy benzaldehyde (B42025). google.comgoogle.com This protecting group is stable under various conditions but can be removed by catalytic hydrogenation. google.com
Cyclic Protecting Groups: Catechols can be selectively protected as cyclic derivatives. For instance, a catechol group can be protected as a cyclic carbonate in the presence of an isolated phenol group. researchgate.net Another strategy involves protecting the catechol as a dioxepane, which can later be removed with a Lewis acid like aluminum(III) chloride. organic-chemistry.org
Orthogonal Protection: In complex molecules with multiple similar functional groups, an orthogonal protection strategy is employed. organic-chemistry.org This involves using different protecting groups that can be removed under distinct conditions, allowing for selective deprotection of one site while others remain protected. organic-chemistry.org
| Protecting Group | Formation Reagent | Deprotection Condition | Application Example | Reference |
| Benzyl Ether | Benzyl Halide | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Protection of 3,4-dihydroxybenzaldehyde | google.comgoogle.com |
| Cyclic Carbonate | Diphenyl Carbonate | Mild conditions | Selective protection of a catechol over a phenol | researchgate.net |
| Dioxepane | N/A | Aluminum(III) Chloride | Protection of a catechol moiety | organic-chemistry.org |
| Dimethoxytrityl (DMT) | DMT-Cl | Weak Acid | Protection of 5'-hydroxyl groups in nucleosides | wikipedia.org |
Asymmetric synthesis is critical when the target molecule is chiral and a single enantiomer is desired, which is often the case for biologically active compounds. mdpi.comnih.gov
Sharpless Asymmetric Dihydroxylation: This powerful method is used to create chiral vicinal diols from alkenes with high enantioselectivity. mdpi.com The reaction uses osmium tetroxide as a catalyst in the presence of a chiral quinine (B1679958) ligand. mdpi.com The resulting diols can serve as key intermediates in the synthesis of complex natural products containing dihydroxyphenyl-like structures. mdpi.com For example, the total synthesis of both enantiomers of 5-(3,4'-dihydroxyphenyl)-γ-valerolactone (DHPV) utilized Sharpless asymmetric dihydroxylation as a key step. mdpi.com
Asymmetric Reductions and Additions: Chiral benzylic alcohols can be synthesized through the asymmetric reduction of ketones or the asymmetric addition of organometallic reagents to aldehydes. organic-chemistry.orgpurdue.edu For instance, a visible-light-induced cobalt-catalyzed asymmetric reductive 1,2-addition of aryl iodides to aldehydes produces chiral benzyl alcohols with high enantiomeric excess. organic-chemistry.org
Multicomponent Reactions: Efficient asymmetric multicomponent reactions can create several stereogenic centers in a single step. purdue.edu For example, Lewis acid-promoted reactions involving imino esters have been used to generate highly functionalized pyrrolidine (B122466) derivatives with excellent diastereoselectivity. purdue.edu
Convergent and Linear Synthesis Approaches
Biocatalytic and Enzymatic Routes for Dihydroxyphenyl Alcohols
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes and whole-cell systems can operate under mild conditions, often with high regio- and enantioselectivity, which minimizes the need for protecting groups. nih.govresearchgate.net
Whole-Cell Biocatalysis: Microorganisms can be engineered to produce specific alcohols. The conversion of benzaldehyde to benzyl alcohol can be catalyzed by various enzymes within microbial cells, such as alcohol dehydrogenases (ADHs) and aldo-keto reductases, which utilize NADH or NADPH as cofactors. nih.gov The use of whole cells is advantageous as it allows for the natural recycling of these expensive cofactors. nih.gov
Enzymatic Hydroxylation and Cleavage: Enzymes are known to act on dihydroxyphenyl compounds. For example, 4-hydroxyphenylacetate (B1229458) 3-hydroxylase is an enzyme that can hydroxylate a phenolic ring to produce a 3,4-dihydroxyphenylacetate (3,4-DHPA). nih.gov Subsequently, enzymes like 3,4-DHPA 2,3-dioxygenase can catalyze the ring cleavage of the catechol moiety. nih.gov
Enzymes in Flavonoid Biosynthesis: The biosynthesis of flavonoids, which often contain catechol structures like catechin, is a well-studied enzymatic pathway. mdpi.comwikipedia.org Enzymes such as leucocyanidin (B1674801) reductase (LCR) are involved in producing (+)-catechin from its precursor. wikipedia.org Understanding these natural pathways can provide blueprints for developing biocatalytic routes to related dihydroxyphenyl compounds. wikipedia.org
| Biocatalytic Approach | Enzyme/Organism Type | Transformation | Substrate -> Product Example | Key Features |
| Whole-Cell Bioreduction | Engineered E. coli, G. arilaitensis | Aldehyde Reduction | Benzaldehyde -> Benzyl Alcohol | In-situ cofactor recycling, mild conditions. nih.gov |
| Enzymatic Hydroxylation | 4-HPA 3-hydroxylase | Aromatic Hydroxylation | 4-Hydroxyphenylacetate -> 3,4-Dihydroxyphenylacetate | High regioselectivity. nih.gov |
| Kinetic Resolution | Alcohol Dehydrogenase (ADH) | Asymmetric Oxidation | Racemic secondary alcohol -> Chiral alcohol + Ketone | Production of enantiopure alcohols. frontiersin.orgrsc.org |
| Flavonoid Biosynthesis | Leucocyanidin Reductase (LCR) | Reduction | 2,3-trans-3,4-cis-leucocyanidin -> (+)-Catechin | Natural pathway for complex dihydroxyphenyl compounds. wikipedia.org |
Enzyme-Mediated Transformations in Natural Product Biosynthesis
The biosynthesis of phenolic compounds, including those with a dihydroxyphenyl structure, is a complex process often involving enzyme-catalyzed reactions. Flavonoids and other secondary metabolites with C6-C3-C6 skeletons are typically produced via the shikimate pathway. mdpi.com While the specific biosynthetic pathway for this compound is not extensively detailed, analogous enzymatic transformations provide insight into its potential natural synthesis.
Enzymes such as liver alcohol dehydrogenase are known to mediate the reduction of benzaldehydes to their corresponding benzyl alcohols. rsc.org For instance, studies have demonstrated the efficient, stereospecific synthesis of (R)-[α-³H₁]benzyl alcohol derivatives using this enzyme. rsc.org Furthermore, the oxidation of benzyl alcohols to benzaldehydes is also an enzyme-mediated process. rsc.org The catechol moiety is also subject to enzymatic transformation. Tyrosinase and horseradish peroxidase, for example, can oxidize catechols to highly reactive quinone forms. nih.govacs.org The oxidation of a related compound, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), is catalyzed by tyrosinase, highlighting the enzymatic susceptibility of the dihydroxyphenyl group. mdpi.com These examples suggest that the biosynthesis of this compound likely involves a combination of reductases acting on a benzaldehyde precursor and hydroxylases that form the catechol structure.
Microorganism-Based Production Systems for Dihydroxyphenyl Metabolites
Microorganisms play a crucial role in the transformation and production of various phenolic metabolites. The gut microbiota, for instance, can convert dietary polyphenols into more readily absorbed dihydroxyphenyl compounds. nih.gov This microbial metabolic action is significant, as the metabolic capacity of gut microorganisms often surpasses that of the host. nih.gov
Specific examples of microbial production include:
Production of Valerolactone and Valeric Acid Derivatives: Following the consumption of flavanol-rich foods, gut microbes can produce metabolites such as 5-(3,4,dihydroxyphenyl)-γ-valerolactone and 4-hydroxy-5-(3´,4´-dihydroxyphenyl)-valeric acid. nih.gov
Formation of Urolithins: Bacteria belonging to the Clostridium coccoides group are instrumental in converting ellagic acid into various urolithins, which are dihydroxyphenyl-containing metabolites. nih.gov
Generation of Dihydroxyphenylpropionic Acid: The gut microbial metabolite 3,4-dihydroxyphenylpropionic acid has been identified and studied for its biological activities. nih.gov
Furthermore, engineered microbial systems offer a sustainable route for producing key chemical precursors. Whole-cell biocatalysis using marine bacteria has been developed for the conversion of benzaldehyde to benzyl alcohol, a foundational reaction for synthesizing compounds like this compound. nih.gov To overcome the low water solubility of substrates like benzaldehyde, these systems may employ biocompatible cosolvents or two-phase systems with organic solvents like n-hexane. nih.gov
| Microbial Metabolite | Precursor/Source | Producing Microorganism Type | Reference |
| 5-(3,4,dihydroxyphenyl)-γ-valerolactone | Epicatechin (from chocolate) | Gut Microbiota | nih.gov |
| 4-hydroxy-5-(3´,4´-dihydroxyphenyl)-valeric acid | Epicatechin (from chocolate) | Gut Microbiota | nih.gov |
| Urolithins (A, M-5, M-6, etc.) | Ellagic Acid | Clostridium coccoides group | nih.gov |
| 3,4-dihydroxyphenylpropionic acid | Not Specified | Gut Microbiota | nih.gov |
| Benzyl alcohol | Benzaldehyde | Marine Bacterium | nih.gov |
Derivatization and Analog Generation of this compound
The chemical synthesis of derivatives and analogues of this compound is essential for investigating its structure-activity relationships (SAR) and exploring its potential applications.
Strategic Functionalization of Hydroxyl Moieties for Structure-Activity Probes
The two phenolic hydroxyl groups and the benzylic alcohol group are primary targets for chemical modification. Functionalization of these moieties allows researchers to probe their roles in biological interactions and to modulate the compound's physicochemical properties.
A key strategy involves the use of protecting groups, particularly for the reactive catechol hydroxyls, to allow for selective reactions at other positions. For example, in the synthesis of related compounds like 3,4-dihydroxyphenylethanol, the hydroxyl groups of the starting material, 3,4-dihydroxy benzaldehyde, are often protected as benzyl ethers. google.comgoogle.com This protection allows for subsequent reactions, after which the benzyl groups can be removed via hydrogenation to yield the final dihydroxy product. google.com
Modification of the hydroxyl groups can also be used to enhance metabolic stability. In the development of analogues for the neuroprotective agent 3-hydroxymorphinan, the phenolic moiety was identified as a site of rapid first-pass metabolism. researchgate.net To address this, researchers designed and synthesized analogues where the phenol was replaced with a bioisosteric benzimidazolone group, which improved the metabolic profile while retaining biological activity. researchgate.net Another approach involves introducing hydrophilic groups to the phenyl ring to reduce the permeability of the resulting aglycone, thereby minimizing systemic exposure to metabolites. nih.gov
Synthesis of Benzylic and Phenolic Analogues for Biological Investigations
The synthesis of a wide array of analogues is crucial for comprehensive biological evaluation. These syntheses often involve multi-step reaction sequences.
Synthesis of Protected Analogues: A common approach is to synthesize analogues with the hydroxyl groups masked, for example, as methoxy (B1213986) groups. The synthesis of 3,4-dimethoxybenzyl alcohol can be achieved from eugenol (B1671780) through a series of reactions including methylation, isomerization, oxidation to 3,4-dimethoxybenzaldehyde, and finally, reduction using sodium borohydride (NaBH₄) to yield the target alcohol. ijcea.org This dimethoxy analogue can then be used in further reactions, such as halogenation with thionyl chloride (SOCl₂) to form 3,4-dimethoxybenzyl chloride, a versatile intermediate for creating other derivatives. ijcea.org
Synthesis of Isomeric and Chain-Modified Analogues: The synthesis of 3,4-dihydroxyphenylethanol, an isomer of this compound, demonstrates a typical synthetic strategy. The process starts with 3,4-dihydroxybenzaldehyde, which is first protected to form 3,4-dibenzyloxybenzaldehyde. google.comgoogle.com This intermediate is then subjected to a series of reactions to extend the carbon chain before being reduced and deprotected via hydrogenation with a palladium-carbon catalyst to yield the final product. google.com
Researchers have also synthesized a variety of phenolic compounds for biological screening. These include phenolic azomethine derivatives and 5-arylidene thiazolidinones, which have been evaluated for their antiproliferative activities. researchgate.net Another example is the synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions, which were tested for anti-tyrosinase and radical scavenging activities. nih.gov
Reactivity and Chemical Degradation of this compound
The reactivity of this compound is dominated by the chemistry of its catechol and benzyl alcohol functional groups.
Oxidative Transformations and Radical Interactions
The catechol moiety is highly susceptible to oxidation. nih.gov This transformation can occur spontaneously in physiologically relevant media, especially in neutral to mildly alkaline conditions (pH 7.0–8.0), leading to the formation of dark-colored species in a process known as "browning". chemrxiv.org This oxidation can be accelerated by the presence of amine-containing molecules. chemrxiv.org
Key Oxidative Pathways:
Quinone Formation: Catechol can be oxidized to its highly reactive quinone form. This can occur through autoxidation or be mediated by chemical oxidants (e.g., sodium periodate) or enzymes (e.g., tyrosinase). nih.govacs.org This oxidized quinone is an electrophile that can react with various nucleophiles. nih.gov
Metal-Catalyzed Oxidation: Transition metal ions, such as Cu²⁺, can rapidly catalyze the oxidation of dihydroxyphenyl compounds. mdpi.com In the presence of metal ions, catechol oxidation can generate reactive oxygen species (ROS) like superoxide (B77818) (O₂•⁻) and hydrogen peroxide (H₂O₂). nih.govacs.org
Radical Formation: Catechols can be converted to a semiquinone radical. wikipedia.org This radical can participate in further redox reactions. wikipedia.org
The benzyl alcohol group is also subject to oxidation and degradation. The selective oxidation of benzyl alcohols can yield benzaldehydes as the primary product. mdpi.comresearchgate.net However, other byproducts such as toluene (B28343) and benzyl benzoate (B1203000) can also be formed. mdpi.com Studies on the degradation of benzyl alcohol have shown that high local heat, such as that generated by sonication, can break it down into products like benzene (B151609), toluene, and benzaldehyde, suggesting a degradation mechanism involving radical intermediates. nih.govpharm.or.jp Radical coupling of aromatic alcohols can also occur, for example, through base-mediated deprotonation and single-electron transfer. nih.gov
| Functional Group | Transformation | Reagents/Conditions | Products | Reference |
| Catechol | Oxidation | Autoxidation, Enzymes (Tyrosinase), Chemical Oxidants (NaIO₄) | Quinones | nih.govacs.org |
| Catechol | Metal-Catalyzed Oxidation | Cu²⁺ ions, pH 7.4 | DOPEG, DHBAlc (from DOPAL) | mdpi.com |
| Catechol | Redox Reaction | pH 7 | Semiquinone radical | wikipedia.org |
| Benzyl Alcohol | Selective Oxidation | Pd/g-C₃N₄ catalyst, O₂ | Benzaldehyde, Toluene, Benzyl benzoate | mdpi.com |
| Benzyl Alcohol | Degradation | Sonication (High Local Heat) | Benzene, Toluene, Benzaldehyde | nih.govpharm.or.jp |
Pathways of Acid-Catalyzed and Nucleophilic Reactions
The chemical reactivity of this compound is significantly influenced by its functional groups: the benzylic alcohol and the catechol moiety. The benzylic hydroxyl group is particularly important as it can participate in both acid-catalyzed and nucleophilic substitution reactions. However, because the hydroxyl group (-OH) is a poor leaving group, it typically requires activation for these transformations to proceed efficiently. cas.cnnih.gov
Acid-Catalyzed Reactions
In the presence of a strong acid, the hydroxyl group of this compound can be protonated to form an oxonium ion. libretexts.org This protonation converts the poor leaving group (-OH) into a good leaving group (H₂O). libretexts.org The departure of water generates a secondary benzylic carbocation. This carbocation is relatively stable due to resonance delocalization of the positive charge across the aromatic ring.
The general mechanism for the acid-catalyzed substitution of benzylic alcohols proceeds via an SN1 pathway. libretexts.org
Protonation: The acid catalyst protonates the benzylic hydroxyl group.
Carbocation Formation: The protonated hydroxyl group departs as a water molecule, forming a stable benzylic carbocation.
Nucleophilic Attack: A nucleophile present in the reaction mixture attacks the electrophilic carbocation to form the final product. libretexts.org
The specific product of the reaction depends on the nucleophile used. For instance, reaction with hydrogen halides (HX) will yield the corresponding benzyl halide. libretexts.org The reactivity of hydrogen halides follows the order HI > HBr > HCl. libretexts.org Other Brønsted acids, such as phosphoric acid (H₃PO₄) or triflic acid (CF₃SO₃H), can also be used to promote reactions like cyclization if a suitable internal nucleophile is present. nih.gov
| Catalyst | Nucleophile | Product Type | Description |
| HBr | Br⁻ | Benzyl Bromide | The alcohol is protonated, forms a carbocation, and is subsequently attacked by the bromide ion. libretexts.org |
| HCl | Cl⁻ | Benzyl Chloride | Similar to the reaction with HBr, but generally slower as HCl is less reactive. libretexts.org |
| H₃PO₄ | Internal Alkene/Arene | Cyclized Product | Can be used in high concentrations and at elevated temperatures to promote intramolecular cyclization reactions. nih.gov |
| CF₃SO₃H (TfOH) | Internal Alkene/Arene | Cyclized Product | A strong Brønsted acid that can generate acyliminium cations, leading to cyclization pathways. nih.gov |
Nucleophilic Reactions
Direct nucleophilic substitution on this compound is challenging due to the poor leaving nature of the hydroxide (B78521) ion. nih.gov Therefore, strategies are employed to activate the hydroxyl group. These methods often involve converting the alcohol into an intermediate with a better leaving group, which can then be displaced by a nucleophile. cas.cnmasterorganicchemistry.com
Lewis Acid Catalysis A prominent method for activating benzylic alcohols is the use of Lewis acids. nih.gov A non-metallic Lewis acid like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) has been shown to be an effective catalyst for the direct nucleophilic substitution of benzylic alcohols under mild conditions. nih.govrsc.org The Lewis acid coordinates to the oxygen of the hydroxyl group, enhancing its leaving group ability and facilitating its displacement by a variety of nucleophiles. nih.govrsc.org This methodology allows for the construction of C-O (ethers), C-S (thioethers), and C-C bonds. nih.govrsc.org The reaction produces water as the only byproduct, aligning with the principles of green chemistry. nih.gov
| Nucleophile | Reagent/Catalyst | Product Type | Research Finding |
| Alcohols (R-OH) | B(C₆F₅)₃ | Ether | B(C₆F₅)₃ catalyzes the etherification of benzylic alcohols with a slight excess of a nucleophilic alcohol at moderate temperatures (e.g., 60 °C). nih.gov |
| Thiols (R-SH) | B(C₆F₅)₃ | Thioether | Thioetherification proceeds with high efficiency for various thiols, including those with heteroaromatic rings. nih.govrsc.org |
| Indoles | B(C₆F₅)₃ | C-Alkylated Indole (B1671886) | Arylation of benzylic alcohols with electron-rich aromatic nucleophiles like indole results in high yields of the substitution product. nih.gov |
| Amines | TFFH, K₂HPO₄ | N-Alkylated Amine | A mechanochemical method using TFFH as an activator converts the alcohol into a reactive O-alkyl isouronium salt, which is then substituted by primary or secondary amines. nih.govresearchgate.net |
| Halide Ions | PBr₃ or SOCl₂ | Alkyl Halide | Reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) activate the alcohol to form a good leaving group, which is then displaced by the halide ion in an SN2 reaction, often with inversion of configuration. masterorganicchemistry.com |
Another modern approach involves mechanochemical methods. For example, using fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH) as an activating agent in the presence of a base like K₂HPO₄ allows for the formation of reactive isouronium intermediates. nih.govresearchgate.net These intermediates are readily substituted by nucleophiles such as amines to afford the corresponding N-alkylated products in good yields. nih.govresearchgate.net This solvent-free or liquid-assisted grinding method represents a more sustainable synthetic route. nih.gov
Molecular Mechanisms of Biological Activity Pertaining to 3 3,4 Dihydroxyphenyl Benzyl Alcohol
Antioxidant Mechanisms and Oxidative Stress Modulation
The compound's capacity to counteract oxidative stress is multifaceted, involving direct interaction with reactive species and modulation of endogenous defense systems.
The primary structural feature responsible for the antioxidant activity of 3-(3,4-dihydroxyphenyl)benzyl alcohol is the 3,4-dihydroxy-substituted phenyl ring, also known as a catechol moiety. Catechols are exceptionally efficient at neutralizing free radicals, which are highly reactive molecules that can damage cells, proteins, and DNA. The presence of two adjacent hydroxyl (-OH) groups on the aromatic ring allows for the donation of hydrogen atoms to stabilize free radicals, thereby terminating the oxidative chain reactions. researchgate.netnih.gov
The mechanism of this scavenging activity can proceed through several pathways, most notably Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET). nih.gov In the HAT mechanism, the catechol directly donates a hydrogen atom to a radical. In the SPLET mechanism, the catechol first loses a proton, and the resulting anion then donates an electron to the radical. The presence of the catechol group provides high stability to the resulting radical form through electron delocalization. nih.govresearchgate.net A single catechol group is capable of scavenging two radicals, converting itself into a stable o-quinone in the process. researchgate.netresearchgate.net Studies on various catechol-containing compounds demonstrate their potent ability to scavenge radicals like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. researchgate.netnih.govnih.gov
Table 1: Radical Scavenging Activity of Selected Catechol-Containing Compounds
This table presents data on related compounds to illustrate the potent radical scavenging capacity of the catechol functional group.
| Compound | Assay | IC50 Value (µg/mL) | Source |
| (2E)-heptyl-3-(3,4-dihydroxyphenyl)acrylate | DPPH | 12.01 | researchgate.net |
| (2E)-nonyl-3-(3,4-dihydroxyphenyl)acrylate | DPPH | 4.30 | researchgate.net |
| Rutin (Standard) | DPPH | 5.83 | researchgate.net |
Metal Ion Chelating Properties and Redox Cycling Inhibition
Transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can act as catalysts in the formation of highly destructive reactive oxygen species (ROS) through processes like the Fenton and Haber-Weiss reactions. This catalytic activity is known as redox cycling. The catechol structure of this compound possesses strong metal-chelating properties. nih.gov The two adjacent hydroxyl groups can bind to metal ions, forming a stable complex. This sequestration prevents the metal ions from participating in redox cycling, thereby inhibiting the generation of ROS. confex.comresearchgate.net By chelating these metals, the compound effectively suppresses a major source of oxidative stress within biological systems. The oxidation of catechols can also be mediated by metal ions, a process that is central to their biological function and interactions. acs.org
Beyond direct antioxidant actions, polyphenolic compounds can modulate the body's own defense systems. A critical pathway in cellular protection against oxidative stress is the Keap1-Nrf2 system. bohrium.comnih.gov Under normal conditions, the protein Keap1 (Kelch-like ECH-associated protein 1) binds to the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2), targeting it for degradation. nih.govfrontiersin.org
In the presence of oxidative or electrophilic stress, or upon interaction with activators like polyphenols, specific cysteine residues on Keap1 are modified. frontiersin.orgnih.gov This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and accumulation of Nrf2. consensus.appnih.gov The freed Nrf2 then translocates to the cell nucleus, where it binds to the Antioxidant Response Element (ARE) in the DNA. nih.govmdpi.com This binding initiates the transcription of a suite of over 100 cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). frontiersin.orgconsensus.app Studies on related benzyl (B1604629) alcohol derivatives, such as 3,5-dihydroxy-4-methoxybenzyl alcohol, have demonstrated their ability to inhibit the Nrf2-Keap1 interaction, leading to the upregulation of Nrf2 and its target genes. nih.gov This mechanism suggests that this compound likely shares this ability to enhance cellular antioxidant defenses through the Nrf2-Keap1 pathway.
Table 2: Modulation of the Nrf2-Keap1 Pathway by Related Polyphenolic Compounds
This table summarizes findings on how compounds structurally related to this compound activate the Nrf2 pathway.
| Compound Class/Example | Effect on Keap1 | Effect on Nrf2 | Downstream Gene Upregulation | Source |
| Polyphenols (General) | Inhibition of expression or binding activity | Stabilization and nuclear translocation | HO-1, NQO1, GSS, GST | bohrium.comfrontiersin.orgconsensus.app |
| Perillyl alcohol | Decreased Keap1 expression | Increased nuclear Nrf2 expression | HO-1 | nih.gov |
| 3,5-Dihydroxy-4-methoxybenzyl alcohol | Inhibits Nrf2-Keap1 protein-protein interaction | Increased protein levels | HO-1, GPX4 | nih.gov |
| Curcumin (B1669340) | Modulates Keap1 cysteine residues | Nuclear translocation | HO-1, NQO1 | frontiersin.org |
Antimicrobial Efficacy and Mechanistic Elucidation
The chemical structure of this compound also confers antimicrobial properties, enabling it to act against both bacteria and fungi through specific molecular interactions.
The antibacterial effects of aromatic alcohols and phenolic compounds are well-documented. nih.govresearchgate.net General mechanisms include the disruption of bacterial cell membranes and the denaturation of cellular proteins, leading to a loss of function and cell lysis. contecinc.comcmmonline.comnih.gov However, more specific targets are also implicated.
One such critical target is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, repair, and transcription. nih.gov This enzyme introduces negative supercoils into the DNA, a process vital for managing DNA topology during replication. Inhibition of DNA gyrase leads to the cessation of these processes and ultimately results in bacterial cell death. While direct studies on this compound are limited, research on other benzyl derivatives has identified them as a class of DNA gyrase inhibitors. nih.gov For instance, N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives have shown potent inhibitory activity against the DNA gyrase of Staphylococcus aureus and Bacillus subtilis. nih.gov This suggests a plausible mechanism whereby this compound could exert its antibacterial effect by targeting this essential bacterial enzyme.
The integrity of the fungal cell membrane is paramount for the survival of the organism, and this integrity is largely dependent on ergosterol (B1671047), the primary sterol in fungi. The ergosterol biosynthesis pathway is therefore a major target for antifungal agents. nih.govduke.edu A key enzyme in this pathway is lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme also known as CYP51. nih.govnih.gov This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol.
Inhibition of 14α-demethylase disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and compromising the structure and function of the fungal cell membrane. researchgate.netnih.gov This mechanism is the basis for the action of widely used azole antifungal drugs. nih.gov However, compounds other than azoles, including various phytochemicals, have also been shown to target this pathway. researchgate.net Given that polyphenolic compounds can interact with and inhibit enzymatic processes, it is mechanistically plausible that this compound exerts its antifungal effects by inhibiting 14α-demethylase, thereby disrupting ergosterol biosynthesis and compromising fungal cell viability. researchgate.netresearchgate.net
Interactions with Microbial Cellular Structures (e.g., Bacterial Cell Walls)
The direct interaction of this compound with microbial cellular structures has not been extensively detailed in the available literature. However, studies on the broader class of benzyl alcohols and related phenolic compounds provide insights into potential mechanisms of antimicrobial action. These compounds are known to possess antibacterial and antifungal properties. wikipedia.orgsemanticscholar.org
The primary mechanism of action for many aromatic alcohols is related to their lipophilicity, which allows them to interfere with bacterial cell membranes. nih.gov This interference can lead to altered membrane fluidity and permeability, ultimately causing lethal damage, particularly in Gram-negative bacteria. nih.govnih.gov For instance, benzyl alcohol has been shown to increase the membrane fluidity of E. coli and destabilize membrane structures. nih.gov Furthermore, some research suggests that the lethal effect of benzyl alcohol is not solely due to membrane disruption but may also involve specific mechanisms, as its bactericidal action ceases when protein synthesis is inhibited. nih.gov
Docking studies on certain benzyl alcohol derivatives have explored their binding to specific bacterial enzymes essential for cell wall synthesis. For example, synthesized derivatives have been shown to fit into the active site of glucosamine-6-phosphate synthase (GlcN-6-P), an enzyme crucial for producing UDP-N-acetylglucosamine, a fundamental building block of the peptidoglycan cell wall. researchgate.net This suggests that inhibition of enzymes involved in cell wall precursor synthesis could be a viable antimicrobial mechanism for compounds in this class. researchgate.netmdpi.comfrontiersin.org
Interestingly, some studies indicate that certain alcohols, including benzyl alcohol, can enhance the pathogenic potential of specific bacteria. In clinical strains of Staphylococcus epidermidis, benzyl alcohol was found to induce or increase the production of biofilm, a key virulence factor, by up-regulating the expression of the icaADBC operon. nih.gov This highlights the complex and sometimes contradictory interactions between benzyl alcohol derivatives and microbial cells.
Anti-inflammatory and Neuroprotective Pathways
The anti-inflammatory and neuroprotective activities of this compound are understood primarily through studies on structurally related compounds, which demonstrate potent modulation of key signaling pathways involved in inflammation and neuronal health.
Research on various benzyl alcohol derivatives and other dihydroxyphenyl compounds has elucidated their significant anti-inflammatory properties. These compounds effectively suppress the production of pro-inflammatory mediators in response to stimuli like lipopolysaccharide (LPS).
A primary mechanism is the inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), two key inflammatory molecules. Benzyl alcohol derivatives isolated from the mushroom Hericium erinaceum, such as erinacerin B and hericenone E, were found to decrease the production of both NO and PGE2 in a concentration-dependent manner in macrophage cells. nih.gov Similarly, 4-hydroxybenzyl alcohol (HBA) suppresses NO production by inhibiting the expression of inducible nitric oxide synthase (iNOS). nih.gov
The downregulation of these mediators is often linked to the modulation of major inflammatory transcription factors. Studies show that benzyl alcohol derivatives can block the LPS-induced phosphorylation and activation of Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). nih.gov The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition by compounds like 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) leads to a reduction in inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). researchgate.net
Furthermore, related compounds have been shown to target other inflammatory cascades. Benzyl alcohol has been reported to reduce the inflammatory response in a model of liver injury by mediating Toll-Like Receptor 4 (TLR4) signaling. medchemexpress.com The microbial metabolite 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone, which shares the dihydroxyphenyl moiety, works synergistically with curcumin to downregulate the expression of the NLRP3 inflammasome, another key component of the innate immune response. mdpi.com
| Related Compound | Inhibited Mediators | Modulated Pathways | Source |
|---|---|---|---|
| Erinacerin B, Hericenone E | NO, PGE2 | NF-κB, AP-1 | nih.gov |
| 4-Hydroxybenzyl Alcohol (HBA) | NO, iNOS | - | nih.gov |
| 3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA) | TNF-α, IL-6, IL-1β, PGE2 | NF-κB | researchgate.net |
| Benzyl Alcohol | General Inflammation | TLR4 | medchemexpress.com |
| 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone | IL-1β, TNF-α, NO | NLRP3 Inflammasome, NOX2/Nrf2 | mdpi.com |
The neuroprotective potential of compounds structurally similar to this compound is well-documented, with effects attributed to a combination of antioxidant and anti-inflammatory actions. These compounds show promise in models of neurodegenerative diseases and ischemic brain injury.
A key neuroprotective mechanism is the mitigation of oxidative stress. p-Hydroxybenzyl alcohol (HBA) has been shown to protect neurons in a cellular model of Parkinson's disease by counteracting the reactive oxygen species (ROS)-dependent JNK/Jun/caspase-3 signaling pathway. mdpi.com In other models, HBA and 4-methoxy benzyl alcohol demonstrate the ability to reduce oxidative stress by activating the Nrf2 pathway, which in turn increases the expression of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and heme oxygenase-1 (HO-1). nih.govnih.gov The compound 3,4-dihydroxyphenylethanol (DOPET), which also contains the catechol structure, alleviates early brain injury by modulating oxidative stress. nih.gov
In addition to direct antioxidant effects, these compounds exert neuroprotection by quelling neuroinflammation. In a mouse model of Alzheimer's disease, HBA was found to prevent memory deficits by decreasing inflammatory factors. nih.gov This anti-inflammatory action is often mediated by the inhibition of the NF-κB pathway, as seen with DOPET in a rat model of subarachnoid hemorrhage. nih.gov
Furthermore, related compounds can protect the neurovascular unit and improve the brain microenvironment following ischemic injury. nih.gov They have been shown to preserve mitochondrial function and reduce apoptosis by modulating the expression of proteins in the Bcl-2 family and activating survival signaling pathways such as Akt and SIRT1/PGC-1α. nih.govnih.govmdpi.com
| Related Compound | Disease Model | Observed Neuroprotective Mechanism | Source |
|---|---|---|---|
| p-Hydroxybenzyl Alcohol (HBA) | Parkinson's Disease | Antagonism of ROS-JNK/Jun/caspase-3 pathway | mdpi.com |
| p-Hydroxybenzyl Alcohol (HBA) | Alzheimer's Disease | Decrease of inflammatory factors, increase of neurotrophic factors | nih.gov |
| 3,4-Dihydroxyphenylethanol (DOPET) | Subarachnoid Hemorrhage | Modulation of oxidative stress, Akt, and NF-κB pathways | nih.gov |
| 4-Methoxy Benzyl Alcohol | Cerebral Ischemia | Anti-oxidant and anti-apoptotic effects (Nrf2, Bcl-2/Bax) | nih.gov |
| p-Hydroxybenzyl Alcohol (HBA) | Cerebral Ischemia | Regulation of SIRT1/PGC-1α pathway, improved mitochondrial function | mdpi.com |
Enzyme Modulation and Receptor Interaction Studies
The biological activity of this compound and its analogs involves direct interactions with enzymes and modulation of receptor-mediated pathways.
3,4-Dihydroxybenzyl alcohol (DHBA), a synonym for the subject compound, has been identified as an inhibitor of xanthine (B1682287) oxidase (XO). nih.govnih.gov Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. frontiersin.org Overactivity of this enzyme can lead to hyperuricemia and gout. nih.govnih.gov
In a comparative study of various dihydroxybenzyl derivatives, DHBA was found to be a relatively weak inhibitor of XO compared to other tested compounds, such as 3,4-dihydroxy-5-nitrobenzaldehyde (B193609) (DHNB). nih.gov While DHNB potently inhibited XO with an IC₅₀ value of 3 μM, the inhibitory effect of DHBA was less pronounced. The kinetic analysis performed on DHNB revealed a mixed-type inhibition, indicating that it can bind to both the free enzyme and the enzyme-substrate complex. nih.gov The inhibitory potential of phenolic compounds against XO is a well-recognized phenomenon, and the specific substitutions on the aromatic ring significantly influence the inhibitory activity. nih.govfrontiersin.org
| Compound | Xanthine Oxidase (XO) Inhibitory Activity | Source |
|---|---|---|
| 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) | Potent inhibitor (IC₅₀ = 3 μM) | nih.gov |
| 3,4-Dihydroxybenzyl alcohol (DHBA) | Identified as a weak inhibitor | nih.gov |
| 3,4,5-Trihydroxybenzaldehyde hydrate (B1144303) (THB-CHO) | Relatively weak inhibitor | nih.gov |
| 3,4-Dihydroxy-6-nitrobenzaldehyde (DH6NB) | Relatively weak inhibitor | nih.gov |
Direct studies on the ligand-receptor binding of this compound are limited; however, research on benzyl alcohol and its derivatives provides a framework for understanding these interactions. These compounds can interact with proteins and modulate receptor-mediated signaling.
Benzyl alcohol has been shown to interact directly with the pharmaceutically relevant protein interferon α-2a. This interaction induces partial unfolding of the protein, which can lead to aggregation. nih.gov This demonstrates a direct ligand-protein binding event with functional consequences for protein stability. In computational docking studies, benzyl alcohol derivatives have been shown to bind within the active site of the bacterial enzyme glucosamine-6-phosphate synthase, forming hydrogen bonds with proximal amino acid residues, which is predicted to inhibit enzyme function. researchgate.net
The effects of alcohols on classic receptor systems have also been studied. Ethanol, for example, is known to alter signaling through various pathways, including those mediated by receptor tyrosine kinases (RTKs) and G-protein coupled receptors. nih.gov It can also modulate the function of ligand-gated ion channels like GABA-A receptors. nih.gov The function of GABA-A receptors is regulated by phosphorylation via protein kinases, and their sensitivity to modulators can be altered by these signaling proteins. nih.gov While these studies focus on ethanol, they establish the principle that simple alcohols can have profound effects on receptor dynamics.
The anti-inflammatory effects of related compounds are often initiated by receptor binding. For example, the suppression of NF-κB by DHMBA is a downstream consequence of the LPS-Toll-like receptor 4 (TLR4) signaling pathway, suggesting that the compound interferes with this receptor-mediated cascade. researchgate.net
Theoretical and Computational Investigations of 3 3,4 Dihydroxyphenyl Benzyl Alcohol
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics and reaction pathways of molecules like 3-(3,4-Dihydroxyphenyl)benzyl alcohol. These methods offer a detailed understanding of the molecule's reactivity and the energetics of its chemical transformations.
Density Functional Theory (DFT) has become a cornerstone in computational chemistry for predicting the mechanisms of organic reactions. osti.govmdpi.com By calculating the electronic structure of reactants, products, and intermediate states, DFT can map out the most likely pathways for a given transformation. For complex organic molecules, DFT calculations can help understand reaction concepts, molecular structure, and predict chemical reactivity. aun.edu.eg Various functionals are available within the DFT framework, with hybrid functionals like B3LYP often providing accurate results for organic molecules. mdpi.com The choice of functional can be critical, as some may provide a more balanced description for complex, multi-step reactions. osti.gov
In the context of molecules containing benzyl (B1604629) alcohol and catechol moieties, such as this compound, DFT is instrumental in studying reactions like oxidation or enzymatic transformations. For instance, DFT has been used to investigate the reaction mechanism of ketone reduction by short-chain dehydrogenase/reductase, confirming a concomitant transfer of a hydride from NADH to the substrate's carbonyl carbon and a proton transfer from a tyrosine residue to the carbonyl oxygen. nih.govnih.gov Such studies on related systems can provide a model for predicting the behavior of this compound in similar biochemical environments. DFT calculations can also elucidate the frontier molecular orbitals (HOMO and LUMO), which are key indicators of a compound's reactivity and ability to donate or accept electrons. aun.edu.eg
A critical aspect of understanding reaction mechanisms is the energetic landscape of the reaction pathway. DFT calculations are employed to determine the energies of transition states and intermediates, which allows for the calculation of activation barriers and reaction energies. nih.gov This energetic information is vital for predicting the kinetics and thermodynamics of a chemical process. For example, in the study of benzyl alcohol oxidation on manganese oxide clusters, DFT was used to create an energetic profile, identifying the energy barriers for various steps in the reaction mechanism. nih.govunipa.it
The stability of intermediates and the energy of transition states dictate the preferred reaction pathway. By comparing the energy profiles of different potential mechanisms, researchers can identify the most favorable route. For multi-step reactions, this analysis can reveal rate-determining steps and potential for side-product formation. osti.gov While there are no specific published energetic analyses for the chemical transformations of this compound, the methodologies applied to benzyl alcohol and other related phenolic compounds serve as a clear blueprint for how such investigations would be conducted. nih.govunipa.it
Molecular Modeling for Ligand-Target Interactions
Molecular modeling techniques are essential for predicting how a small molecule like this compound might interact with biological macromolecules, such as proteins or nucleic acids. These methods are fundamental in drug discovery and design.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. ejbio.orgnih.gov This method is widely used to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of ligand-receptor interactions. For example, in a study of newly designed 2,6-diphenyl piperidin-4-one derivatives containing a 3,4-dihydroxyphenyl group, molecular docking was used to identify a promising compound with a high binding affinity for a protein from Helicobacter pylori. nih.gov The docking results revealed key hydrogen bond interactions that stabilize the ligand in the active site. nih.gov
For this compound, docking simulations could be employed to predict its binding to various enzymes or receptors where its antioxidant or other biological activities might be relevant. The simulations would identify potential binding pockets and the specific interactions, such as hydrogen bonds and van der Waals forces, that contribute to the binding. The binding energy, often calculated in kcal/mol, provides a quantitative estimate of the binding strength. nih.gov
Table 1: Example of Molecular Docking Interaction Data for a Related Compound This table presents hypothetical data for this compound based on typical outputs from molecular docking studies on similar phenolic compounds.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Tyrosinase | -7.8 | HIS244, HIS263, ASN260 | Hydrogen Bond, Pi-Pi Stacking |
| Xanthine (B1682287) Oxidase | -8.2 | GLU802, ARG880, THR1010 | Hydrogen Bond, van der Waals |
| Cyclooxygenase-2 | -7.5 | TYR385, SER530, ARG120 | Hydrogen Bond, Pi-Sulfur |
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture offered by molecular docking. rsc.org MD simulations track the movements of atoms in the complex over time, offering insights into the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules. nih.gov For instance, MD simulations have been used to study the behavior of L-3,4-dihydroxyphenylalanine (DOPA) in aqueous environments to understand its adhesive properties. nih.govresearchgate.net
In the case of a this compound-protein complex predicted by docking, an MD simulation could be run to assess the stability of the predicted interactions over a period of nanoseconds. mdpi.com This would involve calculating root-mean-square deviation (RMSD) to monitor conformational changes and analyzing the persistence of key hydrogen bonds. Such simulations are crucial for validating docking results and gaining a more realistic understanding of the binding event at an atomic level.
Structure-Activity Relationship (SAR) Computational Analysis
Computational Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These studies are vital for optimizing lead compounds in drug discovery. By systematically modifying the structure of a parent molecule like this compound and calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), it is possible to build a quantitative structure-activity relationship (QSAR) model. nih.gov
A QSAR model can then be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates. For example, a study on pyrazolo[3,4-d]pyrimidine derivatives used SAR analysis to optimize a hit compound, leading to the discovery of a potent multikinase inhibitor. nih.gov For this compound, a computational SAR study could involve generating a library of virtual derivatives with modifications to the phenyl rings or the alcohol group. By calculating descriptors for these derivatives and correlating them with predicted binding affinities from docking or other activity metrics, a predictive SAR model could be developed to guide the design of more potent analogs.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models are built on the principle that the biological effect of a molecule is a function of its physicochemical properties, which are in turn determined by its molecular structure. For a compound like this compound, which possesses a catechol moiety known for its antioxidant and other biological activities, QSAR studies can be particularly insightful. mdpi.comnih.gov
While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles can be readily applied by examining studies on structurally related polyphenolic compounds. For instance, QSAR analyses of flavonoids and other catechol derivatives have consistently highlighted the importance of certain molecular descriptors in determining their antioxidant capacity. mdpi.com
A typical QSAR study involves the following steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to build a mathematical equation that links the descriptors to the biological activity. mdpi.com
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.
Based on studies of other catechol-containing antioxidants, a QSAR model for derivatives of this compound would likely reveal the significance of descriptors related to the ease of hydrogen atom donation from the catechol hydroxyl groups. Key descriptors could include the bond dissociation enthalpy (BDE) of the O-H bonds, ionization potential (IP), and the energy of the Highest Occupied Molecular Orbital (E-HOMO). nih.gov
Table 1: Illustrative QSAR Descriptors and Their Potential Relevance to the Activity of this compound Derivatives
| Descriptor Category | Specific Descriptor | Potential Relevance to Biological Activity |
| Electronic | E-HOMO (Energy of the Highest Occupied Molecular Orbital) | Higher E-HOMO values often correlate with greater electron-donating ability and enhanced antioxidant activity. |
| Ionization Potential (IP) | Lower IP values suggest easier removal of an electron, which can be crucial for radical scavenging mechanisms. | |
| Partial Atomic Charges | The charge distribution on the catechol ring and hydroxyl groups can influence interactions with biological targets. | |
| Thermodynamic | Bond Dissociation Enthalpy (BDE) of O-H bonds | A lower BDE for the phenolic hydroxyl groups indicates a greater propensity for hydrogen atom donation to neutralize free radicals. |
| Steric/Topological | Molecular Volume/Surface Area | These descriptors can influence the accessibility of the active catechol moiety to the target site. |
| Number of Rotatable Bonds | Flexibility of the molecule can impact its ability to adopt an optimal conformation for binding to a receptor or enzyme. | |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | This descriptor is critical for predicting the compound's ability to cross cell membranes and reach its site of action. |
This table is illustrative and based on general principles of QSAR for polyphenolic compounds.
By developing a robust QSAR model, researchers can predict the activity of novel, unsynthesized derivatives of this compound, thereby guiding the selection of the most promising candidates for further investigation.
Pharmacophore Development and Lead Optimization Strategies for Derivatives
Pharmacophore modeling is another powerful ligand-based drug design technique that focuses on the three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. dovepress.comresearchgate.net A pharmacophore model represents the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and ionizable groups, in their specific spatial orientation. nih.gov
For derivatives of this compound, a pharmacophore model can be developed based on a set of known active compounds or from the structure of the biological target if it is known (structure-based pharmacophore modeling). dovepress.com Given the structural features of the parent compound, a hypothetical pharmacophore model would likely include:
Two Hydrogen Bond Donors (HBD): Corresponding to the two hydroxyl groups of the catechol moiety. These are often critical for interaction with target proteins and for antioxidant activity.
One or more Aromatic Rings (AR): The two phenyl rings in the structure can engage in π-π stacking or hydrophobic interactions with the target.
A Hydrogen Bond Acceptor (HBA): The hydroxyl groups can also act as hydrogen bond acceptors.
Table 2: Hypothetical Pharmacophore Features for Derivatives of this compound
| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Role in Biological Interaction |
| Hydrogen Bond Donor (HBD) | Catechol -OH groups | Formation of hydrogen bonds with amino acid residues in the active site of a target protein; crucial for radical scavenging. |
| Hydrogen Bond Acceptor (HBA) | Oxygen atoms of the catechol -OH groups | Acceptance of hydrogen bonds from donor groups in the biological target. |
| Aromatic Ring (AR) | Phenyl and Dihydroxyphenyl rings | π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan). |
| Hydrophobic Feature (HY) | Benzyl and Phenyl rings | Hydrophobic interactions within the binding pocket of a target. |
This table presents a hypothetical pharmacophore model based on the chemical structure of the parent compound.
Once a pharmacophore model is established and validated, it can be used as a 3D query to screen large virtual libraries of compounds to identify novel scaffolds that match the essential features. dovepress.com This process, known as virtual screening, can significantly accelerate the discovery of new lead compounds.
Furthermore, the pharmacophore model provides a clear roadmap for lead optimization . By understanding the key features required for activity, medicinal chemists can strategically modify the structure of this compound to enhance its potency, selectivity, and pharmacokinetic properties. Lead optimization strategies could include:
Substitution on the Aromatic Rings: Introducing various substituents on either of the phenyl rings can modulate electronic properties, hydrophobicity, and steric bulk, potentially leading to improved activity and selectivity. For example, adding electron-donating groups to the catechol ring might enhance its antioxidant potential.
Bioisosteric Replacement: The catechol moiety could be replaced with other groups that can mimic its hydrogen bonding and electronic properties, potentially improving metabolic stability or other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Advanced Analytical Methodologies for 3 3,4 Dihydroxyphenyl Benzyl Alcohol
Spectroscopic Techniques for Structural Characterization
Spectroscopy is fundamental to elucidating the molecular architecture of 3-(3,4-Dihydroxyphenyl)benzyl alcohol. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are employed to map the atomic connectivity and confirm the elemental composition.
High-resolution NMR spectroscopy is an unparalleled tool for providing a detailed atomic-level view of a molecule's structure. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon), NMR can define the chemical environment and connectivity of each atom in this compound.
¹H NMR Spectroscopy : In a typical ¹H NMR spectrum, the protons of this compound would exhibit distinct chemical shifts. The three protons on the catechol ring (3,4-dihydroxyphenyl group) and the four protons on the benzyl (B1604629) ring would appear in the aromatic region (typically δ 6.5–7.5 ppm). Their specific shifts and coupling patterns (doublets, triplets, multiplets) would reveal their substitution positions. The benzylic methylene (B1212753) protons (-CH₂OH) would produce a characteristic singlet or doublet around δ 4.6 ppm. rsc.org The protons of the three hydroxyl groups (-OH) would appear as broad singlets whose positions are dependent on solvent and concentration.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The twelve aromatic carbons would generate signals in the δ 115–145 ppm range, with carbons bonded to hydroxyl groups shifted further downfield. The benzylic carbon (-CH₂OH) would be observed in the aliphatic region, typically around δ 65 ppm. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |
| Benzylic CH₂ | ¹H | ~4.6 | Singlet (or doublet if coupled to OH proton) |
| Aromatic C-H | ¹H | 6.5 - 7.5 | Complex multiplets, doublets, and singlets depending on position |
| Phenolic & Alcoholic OH | ¹H | Variable (broad) | Position and shape are dependent on solvent, concentration, and temperature |
| Benzylic CH₂ | ¹³C | ~65 | |
| Aromatic C-H | ¹³C | 115 - 130 | |
| Aromatic C-C/C-O | ¹³C | 130 - 145 | Quaternary carbons and those attached to oxygen |
This table contains predicted data based on analyses of similar structures like benzyl alcohol and catechols.
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Each functional group has a characteristic absorption frequency, making FTIR an excellent tool for identifying the key structural components of this compound.
The spectrum would be characterized by several key absorptions:
A strong, broad band in the 3200–3500 cm⁻¹ region, indicative of the O-H stretching vibrations from the three hydroxyl groups (one alcoholic, two phenolic), broadened due to hydrogen bonding. vscht.czlibretexts.org
Multiple sharp peaks between 3000–3100 cm⁻¹, corresponding to the C-H stretching of the aromatic rings. askthenerd.com
A peak just below 3000 cm⁻¹ for the C-H stretch of the methylene (-CH₂) group. askthenerd.com
Two characteristic bands for C=C stretching within the aromatic rings, typically found around 1600 cm⁻¹ and 1450–1500 cm⁻¹. pressbooks.publibretexts.org
A distinct C-O stretching band for the primary alcohol, appearing in the 1050–1080 cm⁻¹ region. nih.gov
A C-O stretching band for the phenolic groups, typically observed around 1200-1250 cm⁻¹.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Intensity |
| Alcohol/Phenol (B47542) | O-H stretch | 3200 - 3500 | Strong, Broad |
| Aromatic | C-H stretch | 3000 - 3100 | Sharp, Medium |
| Methylene | C-H stretch | ~2900 | Medium |
| Aromatic | C=C stretch | 1450 - 1600 | Medium-Strong |
| Primary Alcohol | C-O stretch | 1050 - 1080 | Strong |
| Phenol | C-O stretch | 1200 - 1250 | Strong |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. rsc.orgmdpi.com For this compound (C₁₃H₁₂O₃), HRMS can measure the mass of the molecular ion to within a few parts per million (ppm) of its theoretical exact mass (140.0473 g/mol ), unequivocally confirming its molecular formula. nih.gov
In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) reveals the compound's fragmentation pattern, which provides structural information. For this molecule, fragmentation would likely involve:
Loss of a water molecule (H₂O) from the benzylic alcohol.
Cleavage of the C-C bond between the two rings.
Formation of a stable tropylium (B1234903) ion or related fragments from the benzyl portion (e.g., at m/z 91). ucalgary.ca
Fragmentation characteristic of the catechol ring. For polyphenolic compounds, electrospray ionization (ESI) in negative mode is often preferred as it readily deprotonates the acidic phenolic hydroxyl groups, providing a strong signal for the molecular ion [M-H]⁻. mdpi.com
Chromatographic Separation and Quantitative Analysis
Chromatographic techniques are essential for isolating this compound from complex mixtures and for performing quantitative analysis. Gas and liquid chromatography are the two primary methods employed.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and thermally stable compounds. nih.gov Due to the polar hydroxyl groups and relatively high molecular weight, this compound is not sufficiently volatile for direct GC analysis. tandfonline.com
Therefore, a crucial derivatization step is required to increase its volatility and thermal stability. tandfonline.com This is typically achieved through silylation, where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the acidic protons of the three hydroxyl groups with nonpolar trimethylsilyl (B98337) (TMS) groups. nih.gov
Once derivatized, the compound can be separated on a GC column. The retention time provides one layer of identification, while the coupled mass spectrometer records the mass spectrum of the eluting compound. The resulting mass spectrum of the TMS-derivatized molecule is highly specific and can be used for unambiguous identification and for assessing the purity of a sample. nih.gov
Liquid Chromatography (LC) is the premier technique for the analysis of non-volatile and thermally sensitive compounds like polyphenols. uq.edu.au When coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS), it becomes an exceptionally powerful tool for both qualitative and quantitative analysis in complex matrices. nih.govresearchgate.net
A typical LC-DAD-MS method would involve:
Separation : Reversed-phase LC using a C18 column is most common for separating polyphenols. mdpi.com A gradient elution with a mobile phase consisting of acidified water and an organic solvent (like acetonitrile (B52724) or methanol) is used to separate the components of the mixture. mdpi.com
Detection (DAD) : As the compound elutes from the column, it passes through a Diode Array Detector. DAD measures the UV-Vis absorbance across a range of wavelengths simultaneously, providing a UV spectrum that is characteristic of the compound's aromatic structure.
Detection (MS) : Following DAD, the eluent is ionized (typically via ESI) and enters the mass spectrometer. The MS provides highly selective and sensitive detection based on the mass-to-charge ratio (m/z) of the compound, confirming its identity and allowing for precise quantification, even at very low concentrations. nih.gov
This hyphenated approach is ideal for studying metabolites, analyzing natural product extracts, or monitoring reaction products containing this compound. researchgate.net
Bioanalytical Assays for Functional Characterization
Bioanalytical assays are crucial for elucidating the biological activities of a chemical compound. These in vitro tests provide foundational data on a substance's potential therapeutic effects.
The antioxidant capacity of a compound is its ability to neutralize free radicals, which are unstable molecules that can cause cellular damage. The catechol (3,4-dihydroxyphenyl) moiety present in this compound suggests a high potential for antioxidant activity. Several standard assays are employed to quantify this property, each with a different mechanism. nih.gov
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method uses the stable free radical DPPH, which has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The change in absorbance is measured to determine the radical scavenging activity.
FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The absorbance change is directly proportional to the total reducing power of the electron-donating antioxidants. nih.gov
CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay: This assay utilizes the copper(II)-neocuproine (Cu(II)-Nc) reagent. Antioxidants reduce the Cu(II)-Nc to the highly colored Cu(I)-Nc chelate complex. The CUPRAC method can measure the antioxidant contributions from a wide variety of compounds, including those with thiol groups. nih.gov
While no specific data for this compound exists, studies on other catechol derivatives consistently show high antioxidant activity in these assays due to the electron-donating nature of the two adjacent hydroxyl groups. nih.govnih.gov
Table 1: Principles of Common In Vitro Antioxidant Capacity Assays
| Assay | Principle | Measured Outcome |
|---|---|---|
| ABTS | Reduction of pre-formed ABTS radical cation | Decrease in absorbance |
| DPPH | Scavenging of the DPPH free radical | Decrease in absorbance |
| FRAP | Reduction of Fe³⁺-TPTZ complex to Fe²⁺-TPTZ | Increase in absorbance |
| CUPRAC | Reduction of Cu²⁺-neocuproine complex to Cu⁺-neocuproine | Increase in absorbance |
The antimicrobial potential of new compounds is a critical area of research. Assays to determine this activity are fundamental in the discovery of new therapeutic agents. Benzyl alcohol itself and its derivatives are known to possess antimicrobial properties. phexcom.comresearchgate.net
Microdilution Method: Broth microdilution is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. Serial dilutions of the compound are prepared in a liquid microbial growth medium in a 96-well microtiter plate, which is then inoculated with a standardized suspension of a test microorganism. The MIC is the lowest concentration of the compound that visibly inhibits microbial growth after incubation.
Disc Diffusion Method: In this qualitative or semi-quantitative assay, a paper disc impregnated with a known concentration of the test compound is placed on an agar (B569324) plate that has been uniformly inoculated with a specific microorganism. The compound diffuses from the disc into the agar. If the compound is effective against the microorganism, a clear zone of inhibition will appear around the disc. The diameter of this zone is related to the susceptibility of the microorganism to the compound. researchgate.net
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. In the context of antimicrobial studies, it can be used to determine the effect of a compound on microbial viability. Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells. This method can be adapted to determine the MIC or Minimum Bactericidal Concentration (MBC). mdpi.com
Although dihydroxybenzene derivatives have been investigated for antimicrobial activity, specific results for this compound using these methods are not available in the current literature. nih.gov
Table 2: Common Microbiological Assays for Antimicrobial Activity
| Assay | Principle | Common Metric |
|---|---|---|
| Microdilution | Serial dilution to find the lowest concentration that inhibits growth | Minimum Inhibitory Concentration (MIC) |
| Disc Diffusion | Diffusion of the agent from a disc into agar, inhibiting growth | Zone of Inhibition (in mm) |
| MTT | Enzymatic reduction of MTT by viable cells to a colored formazan | Cell Viability (%) or IC₅₀ |
Understanding how a small molecule interacts with proteins is key to elucidating its mechanism of action. chomixbio.comnih.gov Small molecules can modulate protein function, disrupt protein-protein interactions (PPIs), or be metabolized by enzymes. nih.gov
Co-immunoprecipitation (Co-IP): Co-IP is a powerful technique used to identify protein-protein interactions in vivo or in vitro. To study the interaction of a small molecule with a target protein, a variation of this method can be used. For instance, if a small molecule is hypothesized to modulate the interaction between two proteins (Protein A and Protein B), Co-IP can be performed. An antibody targeting Protein A is used to pull it out of a cell lysate. If Protein B is interacting with Protein A, it will be pulled down as well and can be detected by Western blotting. The experiment can be run with and without the presence of the small molecule to see if it enhances or disrupts the interaction.
A recent study on a related compound, 3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA), utilized co-immunoprecipitation to verify its predicted interaction with the protein Keap1, demonstrating that DHMBA inhibits the Nrf2-Keap1 protein-protein interaction. nih.gov This highlights the utility of such methods for catecholic benzyl alcohol derivatives. However, no studies employing co-immunoprecipitation to investigate the protein interactions of this compound have been published.
Future Research Trajectories and Scientific Challenges for 3 3,4 Dihydroxyphenyl Benzyl Alcohol
Innovations in Green and Sustainable Synthetic Methodologies
The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. For 3-(3,4-Dihydroxyphenyl)benzyl alcohol, future research should prioritize the exploration of green synthetic strategies that move away from hazardous reagents and minimize waste.
Currently, the synthesis of structurally similar benzyl (B1604629) alcohol derivatives often involves multi-step processes that may utilize harsh chemicals. nih.gov A promising future direction lies in the application of biocatalysis, employing enzymes or whole-cell systems to perform specific chemical transformations under mild conditions. nih.gov For instance, marine microorganisms have shown potential in the conversion of aldehydes to alcohols, a process that could be adapted for the synthesis of this compound. nih.gov
Furthermore, transition-metal-free radical coupling reactions present another green alternative. nih.gov These methods can create carbon-carbon bonds efficiently without the need for heavy metal catalysts, which are often toxic and difficult to remove from the final product. Research into the use of readily available starting materials and the development of one-pot syntheses would also contribute to more sustainable production methods.
Key Research Goals for Green Synthesis:
Development of biocatalytic routes using enzymes or whole-cell systems.
Exploration of transition-metal-free coupling reactions.
Optimization of reaction conditions to maximize yield and minimize energy consumption.
Utilization of renewable starting materials.
Discovery of Novel Biological Targets and Therapeutic Applications
The structural motifs present in this compound, namely the catechol (3,4-dihydroxyphenyl) and benzyl alcohol groups, are found in numerous biologically active molecules. This suggests that the compound could possess a range of therapeutic properties. Phenolic compounds, in general, are known for their antioxidant, anti-inflammatory, and antimicrobial activities. researchgate.netnih.govnih.gov
Future research should, therefore, focus on screening this compound for various biological activities. Initial studies could investigate its potential as an antioxidant, given the radical-scavenging ability of the catechol moiety. mdpi.com Subsequently, its anti-inflammatory effects could be explored, drawing parallels from other benzyl alcohol derivatives that have shown the ability to attenuate inflammatory responses. nih.gov
Identifying the specific molecular targets of this compound will be crucial. This can be achieved through techniques such as affinity chromatography and proteomics to isolate and identify proteins that bind to the compound. Understanding these interactions will be fundamental to elucidating its mechanism of action and potential therapeutic applications, which could span from neuroprotection to cancer therapy, areas where related phenolic compounds have shown promise. nih.gov
Potential Therapeutic Areas for Investigation:
Antioxidant and neuroprotective effects.
Anti-inflammatory properties.
Anticancer activity.
Antimicrobial and antiviral potential.
Integration of Omics Data with Compound Activity Profiling
To gain a holistic understanding of the biological effects of this compound, future research should integrate multi-omics approaches with traditional activity profiling. This involves analyzing the global changes in genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) in response to treatment with the compound.
For example, transcriptomic analysis of cells treated with this compound could reveal which signaling pathways are modulated. This data, when combined with proteomic analysis, can provide a detailed picture of the cellular response. Such integrated analysis has been used to understand the complex molecular mechanisms of disorders like Alcohol Use Disorder and can be a powerful tool for elucidating the compound's function. researchgate.net
This comprehensive data can help in identifying biomarkers of the compound's activity and potential off-target effects. It will also be invaluable for constructing predictive models of its biological activity and for personalizing potential therapeutic applications.
Advanced Computational Design and Predictive Modeling for Structure-Property Relationships
Computational methods are indispensable tools in modern drug discovery and materials science. For this compound, computational studies can provide valuable insights into its structure-property relationships even before extensive laboratory work is undertaken.
Molecular docking studies can be employed to predict the binding affinity of the compound to various biological targets, helping to prioritize experimental screening efforts. nih.gov Density Functional Theory (DFT) calculations can be used to understand the electronic properties of the molecule, which are crucial for its reactivity and biological activity. researchgate.net
Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed once a sufficient amount of experimental data on the biological activity of derivatives becomes available. These models can then be used to design new derivatives of this compound with enhanced potency and selectivity. This computational-driven approach can significantly accelerate the discovery and optimization of new therapeutic agents. researchgate.net
Computational Approaches to Be Employed:
Molecular docking to predict binding to biological targets.
DFT calculations to understand electronic properties.
Molecular dynamics simulations to study conformational changes and binding stability.
QSAR modeling to guide the design of new derivatives.
Development of Next-Generation Analytical Platforms for Complex Biological Matrices
The ability to accurately detect and quantify this compound and its metabolites in complex biological matrices like blood, urine, and tissue is essential for pharmacokinetic and pharmacodynamic studies. The development of sensitive and selective analytical methods is therefore a critical area of future research.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for the analysis of phenolic compounds in complex samples. mdpi.comworldscientific.com Future work should focus on developing and validating robust LC-MS/MS methods for the specific and sensitive quantification of this compound.
Furthermore, the development of novel extraction techniques that are efficient and environmentally friendly is also important. nih.gov Techniques such as solid-phase microextraction (SPME) and supercritical fluid extraction (SFE) could be explored as green alternatives to traditional solvent-based extraction methods. The ultimate goal is to establish reliable analytical platforms that can support preclinical and clinical investigations of this compound. numberanalytics.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(3,4-Dihydroxyphenyl)benzyl alcohol, and how do reaction conditions influence yield?
- Methodology : A two-step approach is commonly employed:
Halogenation : React 3,4-dihydroxybenzaldehyde with a halogenating agent (e.g., PCl₃) to form 3,4-dihydroxybenzyl chloride.
Reduction : Use sodium borohydride (NaBH₄) in ethanol under inert atmosphere to reduce the aldehyde group to alcohol .
- Optimization : Yield improves with controlled temperature (0–5°C during reduction) and stoichiometric excess of NaBH₄ (1.5–2.0 equivalents). Impurities from over-reduction can be minimized via flash chromatography .
Q. Which analytical techniques are critical for characterizing purity and structural confirmation?
- HPLC : Purity assessment (>98% via reverse-phase C18 column, UV detection at 280 nm) .
- Spectroscopy :
- ¹H NMR : Peaks at δ 6.7–7.2 ppm (aromatic protons) and δ 4.5–4.8 ppm (hydroxymethyl group) confirm structure .
- FT-IR : Broad O-H stretch (3200–3400 cm⁻¹) and C-O bend (1250 cm⁻¹) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Storage : Protect from light and moisture at 2–8°C in amber glass vials .
- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye irritation. Use fume hoods to avoid inhalation of particulates .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
Q. How can contradictory reports on its antioxidant activity be reconciled in mechanistic studies?
- Experimental Design :
In vitro assays : Compare DPPH radical scavenging (IC₅₀) and ferric reducing power (FRAP) across cell lines (e.g., HepG2 vs. RAW 264.7) to assess cell-type specificity .
Pro-oxidant thresholds : Quantify ROS generation via fluorescence probes (e.g., DCFH-DA) at varying concentrations (0.1–100 µM) .
- Data Interpretation : Contradictions may arise from assay sensitivity or redox microenvironment differences. Standardize protocols using NIST reference materials .
Q. What strategies optimize regioselectivity in synthesizing derivatives for structure-activity relationship (SAR) studies?
- Protection/Deprotection :
- Protect catechol groups with acetyl chloride before functionalizing the hydroxymethyl group .
- Use Pd/C-catalyzed hydrogenolysis for selective deprotection .
- Derivatization : Introduce sulfonate or amino groups via nucleophilic substitution (e.g., with TsCl or NH₃) to modulate solubility and bioactivity .
Q. How does the compound’s stability vary under physiological vs. acidic conditions, and what degradation products form?
- Stability Testing :
- pH 7.4 (PBS) : Monitor via LC-MS over 24 hours; primary degradation product is 3,4-dihydroxybenzoic acid (oxidation of hydroxymethyl) .
- pH 2.0 (simulated gastric fluid) : Rapid decomposition (<2 hours) to quinone intermediates, detected by UV-Vis at 450 nm .
Q. What computational methods predict interactions with biological targets like tyrosine hydroxylase?
- Docking Studies : Use AutoDock Vina with PDB ID 1TOH (human tyrosine hydroxylase).
- Key interactions: Hydrogen bonding between catechol -OH and Arg410; hydrophobic contacts with Phe300 .
Data Contradiction Analysis
Q. Why do HPLC purity results conflict with bioactivity data in some studies?
- Hypothesis : Trace impurities (e.g., 3,4-dihydroxybenzaldehyde) may act as synergists or antagonists.
- Resolution :
LC-MS/MS : Quantify impurities at <0.1% levels using MRM transitions .
Bioassay Controls : Compare activity of purified vs. spiked samples to identify impurity effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
